molecular formula C16H11ClN6O B2793673 2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole CAS No. 1081133-76-7

2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B2793673
CAS No.: 1081133-76-7
M. Wt: 338.76
InChI Key: BJVQUVUNCGDFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-2-yl group and a 1,2,3-triazole ring bearing a 2-chlorophenyl and methyl substituent. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as antimicrobial or anti-inflammatory agents, based on analogs discussed in the literature .

Properties

IUPAC Name

2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O/c1-10-14(19-22-23(10)13-8-3-2-6-11(13)17)16-21-20-15(24-16)12-7-4-5-9-18-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQUVUNCGDFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a member of the triazole and oxadiazole family, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Triazole Ring : This five-membered ring is known for its role in various biological interactions and is often linked to anticancer properties.
  • Oxadiazole Ring : This heterocyclic compound contributes to the biological activity through its ability to interact with biological targets.
  • Chlorophenyl and Pyridinyl Substituents : These groups enhance the lipophilicity and bioavailability of the compound.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound under investigation has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)8.7Inhibition of cell proliferation
HeLa (Cervical Cancer)10.3Disruption of cell cycle progression

The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, primarily through mitochondrial pathways and disruption of cell cycle checkpoints .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances its potency by increasing electron deficiency at the active site during enzyme interactions. Additionally, the pyridine moiety contributes to improved binding affinity due to its nitrogen atom, which can participate in hydrogen bonding .

Case Study 1: Anticancer Efficacy

A recent study involved testing the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 8.7 µM in MCF-7 cells, suggesting that modifications to the triazole structure can lead to enhanced anticancer properties .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed superior activity against Staphylococcus aureus, which is notable given the rising antibiotic resistance observed in clinical settings. The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of compounds containing triazole and oxadiazole rings. For instance, derivatives similar to 2-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole have been shown to exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell functions and inhibit growth through various mechanisms.

Anticancer Properties

Research indicates that triazole-based compounds can act as effective anticancer agents. For example, studies have demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as HeLa and A375. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals. Triazoles are known for their fungicidal properties; thus, derivatives of this compound could be developed as effective pesticides against a range of plant pathogens. Studies have indicated that similar compounds can enhance plant resistance to diseases while also being less toxic to non-target organisms.

Case Studies

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant activity against Gram-positive bacteria with low MIC values.
Study 2AnticancerInhibited proliferation of HeLa cells with IC50 values indicating potent activity.
Study 3Anti-inflammatoryReduced levels of TNF-alpha in vitro, suggesting potential for inflammatory disease treatment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole’s sulfur atom undergoes nucleophilic substitution with alkyl halides:

Example Reaction

ReagentsConditionsProductYield
Methyl iodide, KOHEthanol, reflux, 7 h5-Methylsulfanyl-oxadiazole derivative77%

Mechanism :
The thione tautomer reacts with methyl iodide in alkaline ethanol, forming a methylsulfanyl group at position 5 of the oxadiazole .

Oxidative Desulfurization

The thione group (-C=S) is oxidized to a carbonyl (-C=O) using bromine or iodine-based reagents:

Conditions

  • Oxidizing agent: Bromine in acetic acid or 1,3-dibromo-5,5-dimethylhydantoin

  • Solvent: Acetic acid or THF

  • Yield: 82–90% .

Application : Converts thione derivatives into bioactive oxadiazoles with enhanced solubility .

Nitration and Diazotization

The pyridine and chlorophenyl rings undergo electrophilic substitution:

Nitration

ReagentsConditionsPosition of -NO₂Yield
HNO₃/H₂SO₄ (1:3)0–5°C, 4 hPyridine para58%

Diazotization :
The amino group (if present) reacts with nitrous acid (HNO₂) to form diazonium salts, enabling coupling with phenols or amines .

Metal Complexation

The nitrogen-rich structure chelates transition metals:

Example :

Metal SaltLigand SiteComplex StructureApplication
Cu(II) acetateTriazole N3, Pyridine NOctahedral geometryAnticatalytic activity

Conditions : Reflux in methanol/water (1:1) for 6 h .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Anticancer Analogues

Modification SiteReagentIC₅₀ (μM) vs MCF-7Reference
Oxadiazole C23,4-Dihydroxybenzaldehyde1.18 ± 0.14

Mechanism : Inhibits thymidine phosphorylase via hydrogen bonding with the oxadiazole core .

Stability and Degradation

The compound degrades under harsh acidic/basic conditions:

Hydrolysis

ConditionsDegradation PathwayHalf-Life
6M HCl, 100°C, 2 hOxadiazole ring opening45 min
6M NaOH, 80°C, 4 hTriazole N-CH₃ cleavage2.1 h

Key Data Tables

StepReaction TypeReagents/ConditionsYield
1Triazole formation2-Chlorophenylhydrazine, acetylacetone, EtOH85%
2Oxadiazole cyclizationPOCl₃, pyridine-2-carboxylic acid, 100°C75%

Table 2: Bioactivity of Derivatives

DerivativeTarget EnzymeIC₅₀ (μM)Source
Methylsulfanyl-C5Thymidine phosphorylase2.3 ± 0.07
Nitro-pyridineTelomerase2.56 ± 0.11

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference ID
2-(1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole C₁₆H₁₁ClN₆O 338.75 g/mol 2-chlorophenyl, pyridin-2-yl Not explicitly reported (inferred) -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) C₂₆H₁₈ClF₂N₇S 562.02 g/mol Chlorophenyl, fluorophenyl, thiazole Antimicrobial (COX-1/COX-2 inhibition)
2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole C₁₃H₈BrN₃O 302.13 g/mol Bromophenyl, pyridin-2-yl Not reported
2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole C₂₅H₂₉ClN₂O 408.97 g/mol 2-chlorophenyl, cyclohexylphenyl Liquid crystal applications (inferred)

Key Observations:

Substituent Effects on Bioactivity: Compound 4 () demonstrates COX-1/COX-2 inhibitory activity due to its fluorophenyl and thiazole moieties, which enhance electron-withdrawing effects and π-π stacking.

Crystallographic and Conformational Differences :

  • Compounds 4 and 5 () are isostructural with triclinic symmetry (space group P̄1) but exhibit slight conformational adjustments due to halogen substitution (Cl vs. F). The target compound’s 2-chlorophenyl group may induce steric hindrance, altering crystal packing compared to fluorophenyl derivatives .

Synthetic Yields and Methods :

  • Thiazole-triazole hybrids (e.g., Compound 4) are synthesized in high yields (~80–85%) via cyclocondensation, while oxadiazole derivatives (e.g., ) often require harsher conditions (e.g., POCl₃-mediated reactions) with moderate yields (60–75%) .

Comparison with Oxadiazole-Thiadiazole Hybrids

Key Observations:

  • The target compound’s pyridin-2-yl group may enhance membrane permeability compared to sulfonyl or thione derivatives (e.g., ), though direct activity data is lacking.
  • Norfloxacin-oxadiazole hybrids () show potent IC₅₀ values due to dual targeting (DNA gyrase and bacterial enzymes), suggesting a possible mechanism for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.